(2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile
Description
Properties
IUPAC Name |
(2E)-2-(1,3-benzothiazol-2-yl)-2-hydroxyiminoacetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3OS/c10-5-7(12-13)9-11-6-3-1-2-4-8(6)14-9/h1-4,13H/b12-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USOUGMJKPPEOEY-KPKJPENVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=NO)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=N/O)/C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24789935 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Reaction Mechanism and Conditions
The condensation typically proceeds in polar protic solvents such as ethanol or methanol , with sodium hydroxide acting as a base to deprotonate the amine and facilitate nucleophilic attack on the nitrosoacetonitrile. The reaction is conducted under reflux (70–80°C) for 4–6 hours, yielding the target compound after purification via recrystallization or column chromatography.
Key mechanistic steps include:
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Deprotonation of 2-aminobenzothiazole by NaOH, generating a nucleophilic amine species.
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Nucleophilic attack on the nitrosoacetonitrile’s electrophilic carbon, forming a tetrahedral intermediate.
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Elimination of water to establish the C=N double bond, favoring the Z-isomer due to steric and electronic effects.
Table 1: Standard Condensation Reaction Parameters
| Parameter | Condition |
|---|---|
| Solvent | Ethanol/Methanol |
| Base | NaOH (1.2 equiv) |
| Temperature | Reflux (70–80°C) |
| Reaction Time | 4–6 hours |
| Yield | 60–75% (reported in analogous syntheses) |
Alternative Synthetic Approaches
Nitroso Group Introduction via Oxidation
An alternative strategy involves post-synthetic modification of pre-formed benzothiazole-acetonitrile derivatives. For example, oxidation of a primary amine to a nitroso group using agents like hydrogen peroxide or iodine in acidic media has been explored. This method avoids the challenges associated with handling unstable nitrosoacetonitrile intermediates.
Procedure :
Table 2: Oxidation Method Comparison
| Parameter | Condition | Advantage |
|---|---|---|
| Oxidizing Agent | H₂O₂/I₂ | Mild conditions, avoids nitrosoacetonitrile handling |
| Solvent | Acetonitrile | High polarity aids solubility |
| Yield | ~50% (estimated from analogous reactions) |
Stereochemical Control in Z-Isomer Formation
The Z-configuration of the nitroso group is thermodynamically favored due to:
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Intramolecular hydrogen bonding between the nitroso oxygen and the benzothiazole’s sulfur atom.
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Reduced steric hindrance compared to the E-isomer, as demonstrated by computational studies.
Experimental strategies to enhance Z-selectivity include:
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Low-temperature crystallization to preferentially isolate the Z-isomer.
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Use of bulky solvents (e.g., tert-butanol) that disfavor the sterically crowded E-configuration.
Reaction Optimization and Challenges
Solvent Effects
Methanol generally provides higher yields (70%) than ethanol (65%) due to better solubility of intermediates. However, methanol may increase byproduct formation via esterification.
Catalytic Enhancements
The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction rates by 20–30% through enhanced interphase mixing.
Key Challenges
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Nitroso Group Instability : Nitrosoacetonitrile is prone to dimerization, requiring in situ generation or cold storage.
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Purification Difficulties : Similar polarities of Z- and E-isomers complicate chromatographic separation.
Scientific Research Applications
Chemistry: (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile is used as a building block in organic synthesis, enabling the creation of more complex molecules. It is also employed in the development of new synthetic methodologies.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features make it a candidate for the development of new drugs or therapeutic agents.
Medicine: The compound’s potential medicinal properties are explored in the context of drug discovery. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological studies.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. The nitroso group can participate in redox reactions, while the benzothiazole ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Observations :
- Synthetic Routes : Unlike the piperazine-linked dithiolones in (synthesized via nucleophilic substitution), the target compound’s synthesis might involve condensation reactions between benzothiazole precursors and nitroso-acetonitrile derivatives.
Spectroscopic and Analytical Comparisons
- IR Spectroscopy: The benzodithiazine compound in shows characteristic peaks for sulfone (1345, 1155 cm⁻¹) and hydrazine (3235 cm⁻¹). For the target compound, analogous nitroso (C=N–O) stretches (~1500–1600 cm⁻¹) and nitrile (C≡N) peaks (~2200 cm⁻¹) would be diagnostic.
- NMR Data : The triazole-amine compound in displays distinct aromatic proton signals (δ 7.86–7.92 ppm in DMSO-d₆). The target compound’s benzothiazolylidene protons would likely resonate downfield due to conjugation with the nitroso group.
Biological Activity
The compound (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile is a member of the benzothiazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₆N₄OS
- Molecular Weight : 218.24 g/mol
- InChIKey : ZDCSJZKXWZQYRN-UHFFFAOYSA-N
The structure of this compound features a nitroso group attached to an acetonitrile moiety, which is conjugated with a benzothiazole ring. This unique structure contributes to its biological activity.
Antimicrobial Activity
Research has indicated that compounds containing the benzothiazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzothiazoles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.
Anticancer Properties
Benzothiazole derivatives have been investigated for their anticancer potential. The compound this compound has shown promise in preclinical studies by inducing apoptosis in cancer cells through the activation of caspases and modulation of key signaling pathways such as the MAPK pathway.
Study 1: Antibacterial Activity Assessment
A recent study evaluated the antibacterial efficacy of several benzothiazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) was determined against various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound possesses moderate antibacterial activity, particularly against Staphylococcus aureus.
Study 2: Anticancer Activity in vitro
In vitro studies have demonstrated that this compound can induce cell death in human cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 25 |
The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, indicating potential for further development as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for (2Z)-2-(3H-1,3-benzothiazol-2-ylidene)-2-nitrosoacetonitrile, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions between benzothiazole derivatives and nitrosoacetonitrile precursors. A common approach involves reacting 2-aminobenzothiazole with nitroso reagents under acidic or basic conditions. For example, sodium acetate in ethanol under reflux (7+ hours) is effective for analogous benzothiazole derivatives . Solvent choice (e.g., DMF or dichloromethane) and catalysts (e.g., triethylamine) critically impact reaction efficiency, with yields ranging from 40–70% depending on substituent compatibility .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
Key techniques include:
- 1H/13C NMR : To confirm tautomeric forms (e.g., Z/E configuration) and nitroso group positioning .
- IR spectroscopy : Identifies C=N (1600–1650 cm⁻¹) and nitroso (∼1500 cm⁻¹) stretches .
- X-ray diffraction (XRD) : Resolves molecular geometry and confirms the Z-configuration via SHELX or WinGX software .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₉H₅N₃OS) .
Q. What are the stability profiles of nitroso-containing benzothiazoles under varying pH and temperature?
Nitroso groups are sensitive to reducing agents and strong acids/bases. Stability studies for similar compounds show degradation at pH < 3 or > 10, with optimal stability in neutral buffers at 4°C . Thermal analysis (TGA/DSC) reveals decomposition above 200°C, suggesting room-temperature storage for long-term stability .
Advanced Research Questions
Q. How can contradictions between crystallographic and spectroscopic data for tautomeric forms be resolved?
Discrepancies often arise from dynamic equilibria in solution (NMR) vs. static solid-state structures (XRD). For example, XRD may confirm the Z-configuration, while NMR shows averaged signals due to tautomerism. Hybrid methods like variable-temperature NMR and DFT calculations (e.g., Gaussian) can reconcile these differences by modeling energy barriers between tautomers .
Q. What computational strategies predict the biological activity of nitroso-benzothiazole derivatives?
- Molecular docking : Tools like AutoDock Vina model interactions with target proteins (e.g., JNK kinases, as seen in AS601245 analogs) .
- QSAR models : Use descriptors like logP, polar surface area, and nitroso group orientation to correlate structure with inhibitory potency .
- DFT calculations : Evaluate electron density at the nitroso group to predict reactivity with thiols or amines in biological systems .
Q. How do substituents on the benzothiazole ring modulate biological activity?
- Electron-withdrawing groups (e.g., Cl, NO₂) : Enhance electrophilicity, improving kinase inhibition (e.g., JNK inhibitors like AS601245) .
- Methoxy/alkyl groups : Increase lipophilicity, enhancing membrane permeability but potentially reducing aqueous solubility .
- Thiophene/pyridazine hybrids : Broaden activity spectra by enabling π-π stacking with hydrophobic enzyme pockets .
Q. What experimental designs address low yields in multi-step syntheses of nitroso-benzothiazoles?
- Design of Experiments (DoE) : Optimize parameters (temperature, solvent, stoichiometry) for critical steps like nitroso group introduction .
- Flow chemistry : Minimizes intermediate degradation by controlling reaction time and temperature .
- In situ monitoring : Raman spectroscopy tracks nitroso formation in real time, reducing byproduct formation .
Methodological Challenges and Data Analysis
Q. How can conflicting UV-Vis and HPLC data for purity assessments be resolved?
UV-Vis may overestimate purity due to overlapping absorbance bands (e.g., nitroso and benzothiazole moieties). Cross-validation with HPLC (C18 columns, acetonitrile/water gradients) and LC-MS provides accurate quantification, with detection limits <0.1% for impurities .
Q. What strategies validate the mechanism of nitroso group reactivity in biological systems?
Q. How are solvent effects managed in kinetic studies of nitroso-benzothiazole reactions?
Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic attacks, while protic solvents (e.g., ethanol) slow reactions via hydrogen bonding. Kamlet-Taft parameters or COSMO-RS simulations model solvent effects on reaction rates .
Tables for Key Data
Table 1: Spectral Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| 1H NMR (DMSO-d6) | δ 8.2–8.5 (benzothiazole-H), δ 10.1 (N=O) | |
| IR | 1615 cm⁻¹ (C=N), 1510 cm⁻¹ (N=O) | |
| XRD | Bond length: C=N (1.28 Å), N–O (1.21 Å); Dihedral angle: 172° (Z-config) |
Table 2: Biological Activity of Analogous Compounds
| Compound | Target | IC₅₀ (nM) | Key Modification | Reference |
|---|---|---|---|---|
| AS601245 (JNKi) | JNK1 | 70 | Nitroso + pyridine | |
| NDCP | Antimicrobial | 12 µM | Methoxy + coumarin | |
| 9c (Thiazole) | α-Glucosidase | 8.2 µM | Bromophenyl substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
